molecular formula C15H22N6O B6448429 N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine CAS No. 2640974-67-8

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

Cat. No.: B6448429
CAS No.: 2640974-67-8
M. Wt: 302.37 g/mol
InChI Key: NVHBKFINKZIXLE-UHFFFAOYSA-N
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Description

“N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine core . This core is a bicyclic N-heteroarene, which has been found to be remarkably versatile in drug design . The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves various methods . For instance, one method involves the use of copper (I) catalyzed 1,3 dipolar cycloaddition reaction . Another method involves heating a mixture of certain compounds to reflux, then concentrating in vacuo to give a red oil, which is then poured into water and extracted with chloroform .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is characterized by a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine core has been found to be remarkably versatile in drug design, with many different applications reported over the years . It has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine core has found numerous applications in medicinal chemistry . Future research may continue to explore its potential in drug design, with a focus on improving its bioactivity and reducing any potential side effects.

Properties

IUPAC Name

5-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-11-8-14(21-15(18-11)16-10-17-21)19-12-2-5-20(9-12)13-3-6-22-7-4-13/h8,10,12-13,19H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHBKFINKZIXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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